4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide
Description
4-[2-(2-Aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide is a structurally complex butanamide derivative characterized by a central butanamide backbone with three distinct substituents:
- A 2-aminopropanoylamino group attached to a phenyl ring at position 4 of the butanamide core.
- Two nitrogen-bound substituents: a 2,2-diethoxyethyl group and a 2-phenylethyl group.
Properties
Molecular Formula |
C27H39N3O4 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C27H39N3O4/c1-4-33-26(34-5-2)20-30(19-18-22-12-7-6-8-13-22)25(31)17-11-15-23-14-9-10-16-24(23)29-27(32)21(3)28/h6-10,12-14,16,21,26H,4-5,11,15,17-20,28H2,1-3H3,(H,29,32) |
InChI Key |
BYQKICKVFZLSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)C(C)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from other butanamide derivatives are highlighted below:
Structural Analysis of Key Substituents
Functional Group Impact on Properties
- Hydrophilicity vs. Lipophilicity: The target compound’s diethoxyethyl group enhances hydrophilicity compared to the purely aromatic thiophene () or bulky phenoxy substituents (). In contrast, the phenylethyl group balances this with lipophilicity, unlike ’s polar sulfonamido group.
- Pharmacophore Diversity: ’s cyclopropanesulfonamido-pyrimidine moiety is a hallmark of enzyme inhibitors, while the target compound’s aminopropanoylamino group could enable peptide-like interactions.
Pharmacological and Research Insights
- CTPS1 Inhibitors () : These compounds demonstrate the therapeutic relevance of butanamides in oncology. The target compound’s lack of a sulfonamido group suggests divergent target specificity but retains the butanamide core critical for binding .
- Medicinal Chemistry Applications (): Compounds like N-[2-[[2-(dimethylamino)ethyl]methylamino]phenyl] derivatives highlight butanamides’ versatility in drug discovery. The target compound’s diethoxyethyl group may similarly improve pharmacokinetic profiles .
Stereochemical Considerations
underscores the importance of stereochemistry in butanamide derivatives (e.g., R/S configurations affecting bioactivity). While the target compound’s stereochemistry is unspecified, its structural complexity suggests that chirality could significantly influence its efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
